Tripterifordin

Übersicht

Beschreibung

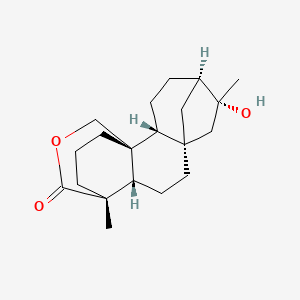

Tripterifordin is a natural compound isolated from the roots of Tripterygium wilfordii . It belongs to the chemical family of Diterpenoids . The IUPAC name of this compound is (1R,2R,5R,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo [10.3.3.15,8.01,11.02,8]nonadecan-13-one .

Synthesis Analysis

The synthesis of this compound has been described in several studies . The process involves the use of various spectroscopic methods, including 1H-1H COSY and heteronucleus-detected variants of the heteronuclear chemical shift .

Molecular Structure Analysis

This compound has a molecular formula of C20H30O3 and a molecular weight of 318.5 . Its structure includes several functional groups and rings, contributing to its unique chemical properties .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that the compound belongs to the class of diterpenoids, which are known for their complex reactions and transformations .

Physical And Chemical Properties Analysis

This compound appears as a powder . It has a density of 1.2±0.1 g/cm3 . The boiling point is 485.1±45.0 °C at 760 mmHg .

Wissenschaftliche Forschungsanwendungen

Tripterifordin ist ein Kauran-Diterpenoid, das aus den Wurzeln von Tripterygium wilfordii isoliert wurde und für sein Potenzial in der wissenschaftlichen Forschung, insbesondere im Bereich der Medizin, bekannt ist. Im Folgenden finden Sie einige der Anwendungen von this compound, die auf den verfügbaren Informationen basieren:

Anti-HIV-Aktivität

This compound wurde als Anti-HIV-Mittel identifiziert, das die HIV-Replikation in H9-Lymphozytenzellen hemmt. Es zeigt eine signifikante anti-HIV-Replikationsaktivität mit einem EC50-Wert von 3100 nM .

Biosyntheseforschung

Die Verbindung wurde in der Biosyntheseforschung eingesetzt, insbesondere in Studien, die die Bildung von 16α-Hydroxy-ent-Kaurensäure durch TwKO beinhalten, was den Weg für die vollständige Biosynthese von this compound ebnet .

Leider sind aufgrund der Spezifität und Neuheit dieser Verbindung nur begrenzt Informationen über andere einzigartige Anwendungen verfügbar. Die Mehrheit der Forschung konzentriert sich auf ihre Anti-HIV-Eigenschaften und ihre Synthese aus anderen Verbindungen wie Steviosid . Weitere Forschung könnte zusätzliche Anwendungen in verschiedenen Bereichen wie Immunsuppression oder entzündungshemmenden Mechanismen aufdecken, wie durch verwandte Verbindungen angedeutet .

Safety and Hazards

Wirkmechanismus

Target of Action

Tripterifordin, a diterpene lactone, has been identified as a potent anti-HIV agent . It shows anti-HIV replication activity in H9 lymphocyte cells . The primary target of this compound is the HIV virus, specifically the HIV protease, which is crucial for the life cycle of the virus .

Mode of Action

It is known that this compound inhibits the replication of the hiv virus in h9 lymphocyte cells . This suggests that this compound interacts with its target, the HIV protease, and inhibits its function, thereby preventing the replication of the virus.

Biochemical Pathways

This compound affects the biochemical pathways related to the life cycle of the HIV virus. By inhibiting the HIV protease, it disrupts the viral replication process. This leads to a decrease in the production of new virus particles

Pharmacokinetics

The pharmacokinetic properties of a drug molecule play a crucial role in its bioavailability and efficacy

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of HIV replication in H9 lymphocyte cells This results in a decrease in the production of new virus particles, thereby limiting the spread of the virus within the host

Action Environment

It is known that the efficacy of drug molecules can be influenced by various environmental factors, including temperature, ph, and the presence of other substances

Eigenschaften

IUPAC Name |

(1R,2R,5R,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-17-7-3-8-20(12-23-16(17)21)14(17)6-9-19-10-13(4-5-15(19)20)18(2,22)11-19/h13-15,22H,3-12H2,1-2H3/t13-,14-,15-,17-,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMZPLYXGZZBCX-CJSYXLNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1CCC45C3CCC(C4)C(C5)(C)O)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3CC[C@H](C4)[C@](C5)(C)O)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930366 | |

| Record name | 16-Hydroxy-18,20-epoxykauran-18-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139122-81-9 | |

| Record name | Tripterifordin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139122-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripterifordin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139122819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Hydroxy-18,20-epoxykauran-18-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

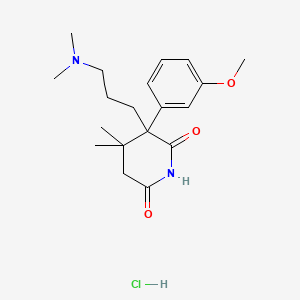

Feasible Synthetic Routes

Q & A

Q1: What is Tripterifordin and where is it found?

A1: this compound is a kaurane-type diterpene lactone primarily isolated from the roots of the Tripterygium wilfordii plant. [] This plant is used in traditional medicine, and this compound is of particular interest due to its demonstrated anti-HIV activity. []

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts do not explicitly state the molecular formula and weight, they describe this compound as a "kaurane-type diterpene lactone". Based on its structure (as elucidated in the original research), its molecular formula is C22H28O6 and its molecular weight is 388.46 g/mol.

Q3: How does this compound exert its anti-HIV activity?

A3: The exact mechanism of action by which this compound inhibits HIV replication is not fully elucidated within the provided abstracts. Further research is needed to determine the specific interactions this compound has with viral or cellular targets that lead to its anti-HIV effects.

Q4: Are there any synthetic routes to obtain this compound?

A4: Yes, researchers have successfully synthesized this compound from various starting materials. One approach utilizes stevioside, a natural sweetener, as the starting point for a multi-step synthesis. This method yields both (-)-Tripterifordin and (-)-Neothis compound. [] Another study reports a total synthesis of the racemic form of this compound starting from naphthalene. [, ]

Q5: Has the structure-activity relationship (SAR) of this compound been investigated?

A5: While the provided abstracts do not delve into detailed SAR studies, one research paper examines four compounds from Tripterygium wilfordii, including this compound, for their anti-rheumatoid arthritis activity. [, ] This study provides some insight into the importance of specific structural features for the biological activity of this compound and its analogs.

Q6: What analytical techniques are used to characterize and quantify this compound?

A7: Researchers utilize various spectroscopic and chromatographic methods to identify and quantify this compound. Nuclear magnetic resonance (NMR) spectroscopy, including 1H-1H COSY, HETCOR, NOESY, and long-range HETCOR experiments, has been crucial in elucidating its structure. [] Additionally, high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (HPLC-QQQ-MS/MS) has been employed to simultaneously determine this compound levels along with other compounds in Tripterygium preparations. []

Q7: Is this compound a potential drug candidate for treating HIV?

A8: While this compound exhibits promising anti-HIV activity in vitro [], its development into a clinically relevant drug requires further investigation. Comprehensive studies on its pharmacokinetics, pharmacodynamics, toxicity, and efficacy in animal models and eventually in humans are necessary to fully evaluate its therapeutic potential and address any potential risks or limitations.

Q8: Has the biosynthetic pathway of this compound been elucidated?

A9: Research suggests that this compound biosynthesis might involve ent-kaurene as a precursor. A study investigating ent-kaurene oxidase (TwKO) in T. wilfordii showed that this enzyme could convert 16α-hydroxy-ent-kaurane to 16α-hydroxy-ent-kaurenoic acid, a potential intermediate in this compound biosynthesis. [] This finding suggests a link between gibberellin biosynthesis and this compound production in the plant.

Q9: Does this compound have any other potential therapeutic applications?

A10: Apart from its anti-HIV activity, this compound has also demonstrated immunosuppressive properties in vitro. Specifically, it exhibited significant inhibition of cytokine production. [] This finding suggests its potential application in treating autoimmune diseases, although further research is necessary to explore this avenue.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{4-[3-Hydroxy-2-methyl-4-(3-methyl-butyryl)-phenoxy]-butoxy}-chromen-2-one](/img/structure/B1681502.png)

![4,4'-[heptane-1,7-Diylbis(Oxy)]dibenzenecarboximidamide](/img/structure/B1681504.png)

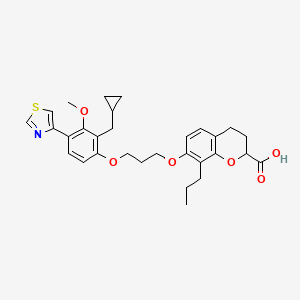

![3-[(2S)-7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(methylcarbamoyl)phenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid](/img/structure/B1681517.png)

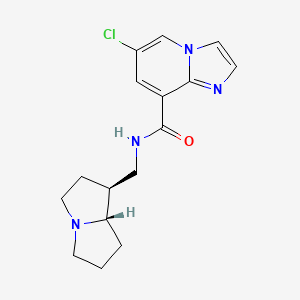

![4-Thiazolecarboxamide, N-(6-benzoyl-1H-benzimidazol-2-yl)-2-(1-thieno[3,2-d]pyrimidin-4-yl-4-piperidinyl)-](/img/structure/B1681519.png)

![3-(3-(4-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1681520.png)